

Application Note: Pyrazolopyridine Scaffolds as Privileged Hinge-Binding Kinase Inhibitors

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Compound of Interest

Compound Name: *3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine*

CAS No.: 1357946-82-7

Cat. No.: B566924

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Discipline: Assay Development, Molecular Pharmacology, and Medicinal Chemistry

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. A critical challenge in this domain is designing compounds that achieve both high binding affinity and kinome selectivity within the highly conserved ATP-binding pocket.

As a Senior Application Scientist, I frequently encounter various heterocyclic cores, but pyrazolopyridines—specifically the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers—stand out as "privileged scaffolds"[1]. Their utility stems from their structural mimicry of the adenine ring of ATP. The bicyclic core acts as a bidentate hinge binder, utilizing a hydrogen bond donor-acceptor pair to anchor the molecule to the backbone amides of the kinase hinge region[2].

Causality in Scaffold Selection

Why choose a pyrazolopyridine over a simple pyridine or indazole?

- **Multiple Binding Modes:** Pyrazolo[3,4-b]pyridines can interact with the hinge region through either the pyrazole nitrogens or the pyridine nitrogen, allowing for flexible optimization depending on the specific kinase's active site topology[1].
- **Vectorial Trajectory:** The geometry of the pyrazolopyridine core directs substituents precisely into the hydrophobic pockets (e.g., the DFG-out pocket or the selectivity pocket) and solvent-exposed regions, enabling the fine-tuning of pharmacokinetic properties and off-target mitigation[3].
- **Halogen- π Interactions:** For example, placing a chlorine atom at the C-3 position of a pyrazolopyridine core has been proven to form strong edge-on halogen- π interactions with specific phenylalanine residues (e.g., F97 in CDK8), drastically increasing potency from the micromolar to the low-nanomolar range[4].

Structural and Functional Profiling of Key Inhibitors

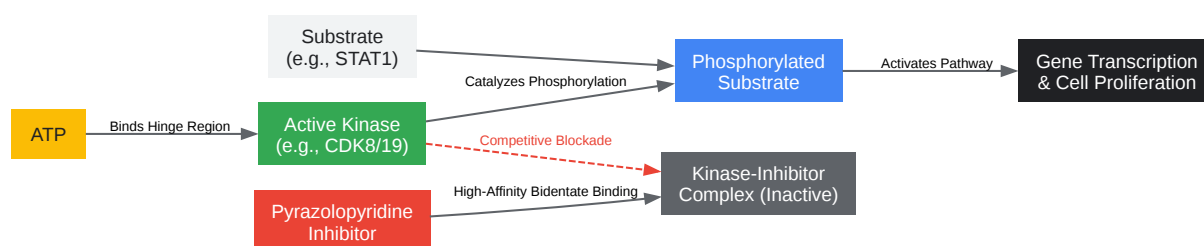
To contextualize the versatility of this scaffold, we have summarized recent landmark pyrazolopyridine inhibitors. Notice how the core is conserved, but peripheral substitutions dictate the target kinase and the resulting phenotypic response.

Inhibitor / Compound	Target Kinase	Scaffold Type	Biochemical IC ₅₀	Key Mechanistic Feature
JH-XVI-178 (Compound 15)	CDK8 / CDK19	1H-pyrazolo[3,4-b]pyridine	1 nM	C-3 Chlorine forms edge-on halogen- π interaction with F97; inhibits STAT1 phosphorylation[4].
Compound 20e (IHMT-PI3K-315)	PI3K γ / PI3K δ	pyrazolo[1,5-a]pyridine	4.0 nM (γ), 9.1 nM (δ)	Dual inhibition repolarizes M2 macrophages to the M1 phenotype in the tumor microenvironment[5].
Compound 7n	FGFR1-3	1H-pyrazolo[3,4-b]pyridine	Nanomolar	N(1)-H participates in critical H-bonding within the FGFR1 kinase domain; highly selective over VEGFR2[6].
Compound 13	C-Terminal Src Kinase (CSK)	pyrazolo[1,5-a]pyridine	Potent (Cellular)	Augments T-cell activation by preventing CSK-mediated inhibitory phosphorylation of LCK[7].

Compound C03	TRKA	pyrazolo[3,4-b]pyridine	56 nM	Pyridine ring engages in π - π stacking with Phe589; pan-TRK inhibition[8].
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Kinase Signaling & Inhibition Pathway

To understand the functional impact of these inhibitors, we must visualize the biochemical blockade. Below is a logical relationship diagram detailing how a pyrazolopyridine inhibitor (e.g., JH-XVI-178) outcompetes ATP to halt downstream transcriptional signaling.



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Figure 1: Mechanism of ATP-competitive kinase inhibition by pyrazolopyridine scaffolds.

Experimental Protocols: Validating Pyrazolopyridine Inhibitors

When evaluating a novel pyrazolopyridine, relying on a single assay modality is a critical error. Autofluorescence or compound aggregation can yield false positives. Therefore, we employ an orthogonal, self-validating system: a TR-FRET Binding Assay (to confirm physical target engagement) followed by an ADP-Glo™ Kinase Assay (to measure the suppression of catalytic turnover).

Protocol A: TR-FRET Target Engagement Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the time-gated measurement eliminates background autofluorescence—a common issue with highly conjugated heterocyclic compounds like pyrazolopyridines.

Materials:

- Recombinant Kinase (e.g., GST-tagged CSK or FGFR).
- Europium-labeled anti-GST antibody (Donor).
- Kinase-specific fluorescent tracer (Acceptor).
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyridine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing.
- Kinase Addition: Add 5 µL of the recombinant kinase (optimized to 2 nM final concentration) in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase^[7].
- Tracer/Antibody Addition: Add 5 µL of a detection mix containing the Europium-anti-GST antibody (2 nM final) and the fluorescent tracer (at its predetermined K_d concentration).
- Equilibration & Readout: Seal the plate and incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).
- Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and a reference inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 is required to validate the assay run.

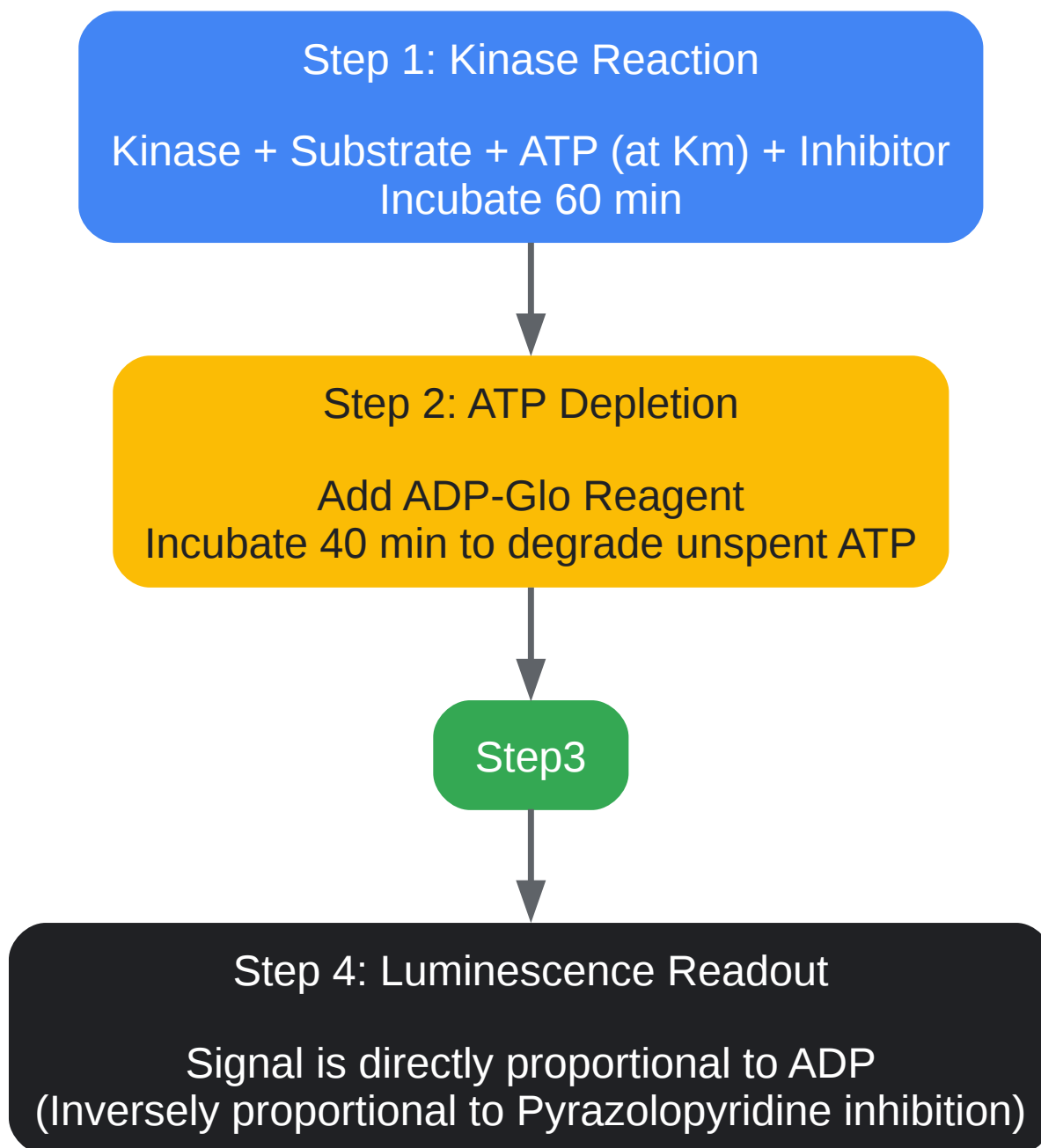
Protocol B: ADP-Glo™ Catalytic Activity Assay

Causality Focus: Because pyrazolopyridines are ATP-competitive[3], the assay must be run at an ATP concentration equal to the apparent Michaelis constant (

) of the specific kinase. Running the assay at

ensures that the calculated IC_{50} is a true reflection of the inhibitor's potency (

), balancing physiological relevance with assay sensitivity.



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Figure 2: Step-by-step workflow of the ADP-Glo™ Kinase Assay for measuring catalytic inhibition.

Step-by-Step Methodology:

- **Reaction Assembly:** In a solid white 384-well plate, combine 2 μL of the pyrazolopyridine compound (diluted in assay buffer with 1% DMSO final), 2 μL of kinase/substrate mix, and 1 μL of ATP (at).
- **Kinase Reaction:** Centrifuge the plate briefly at 1000 x g. Incubate at 25°C for 60 minutes. **Crucial:** Ensure substrate conversion does not exceed 10% to maintain initial velocity conditions.
- **ATP Depletion:** Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
- **Signal Generation:** Add 10 μL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is subsequently used by luciferase to produce light. Incubate for 30 minutes.
- **Data Acquisition:** Measure luminescence with an integration time of 0.5–1 second per well. Plot the log(inhibitor) vs. normalized response to calculate the IC_{50} .

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